4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide
CAS No.: 16403-84-2
Cat. No.: VC21054897
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16403-84-2 |
|---|---|
| Molecular Formula | C25H20N4O3 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C25H20N4O3/c1-15-11-12-17(24(26)31)14-21(15)28-29-22-19-10-6-5-7-16(19)13-20(23(22)30)25(32)27-18-8-3-2-4-9-18/h2-14,30H,1H3,(H2,26,31)(H,27,32) |
| Standard InChI Key | HHKRJRPMGWIXCT-IADYIPOJSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4 |
| SMILES | CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
Introduction
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide, also known as Pigment Red 268, is a synthetic organic compound used primarily as a pigment. It is identified by the CAS number 16403-84-2 and has the molecular formula C25H20N4O3, with a molecular weight of approximately 424.45 g/mol .
Synthesis and Manufacturing
The synthesis of 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide typically involves a diazotization reaction followed by coupling with a naphthol derivative. The process requires careful control of conditions to ensure the desired product quality and yield.
Applications and Uses
-
Pigment Industry: It is used as a pigment due to its bright red color and stability under various conditions.
-
Plastics and Coatings: Incorporated into plastics and coatings to impart color.
-
Textile Industry: May be used for dyeing fabrics, though less common compared to other azo pigments.
Safety and Hazards
While 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide does not meet GHS hazard criteria for most reports, it is essential to handle it with care, as with any chemical compound, to avoid potential skin or eye irritation .
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume